[(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine
Overview
Description
(6-Methylpyridin-2-yl)methylamine is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a propargylamine moiety.
Mechanism of Action
Target of Action
Similar compounds such as propargylamines have been reported to target monoamine oxidase (mao), specifically the mao-b isoform . This enzyme is responsible for neurodegenerative diseases like Alzheimer’s disease .
Mode of Action
Propargylamine derivatives like pargyline act as irreversible selective mao-b inhibitor drugs . They bind to the active site of the enzyme and inhibit its function .
Biochemical Pathways
Inhibition of mao-b by propargylamine derivatives can affect the metabolism of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin . This can have downstream effects on various neurological processes.
Result of Action
The inhibition of mao-b by propargylamine derivatives can prevent the breakdown of monoamine neurotransmitters, potentially leading to increased levels of these neurotransmitters in the brain . This can have various effects, depending on the specific neurotransmitter involved.
Biochemical Analysis
Biochemical Properties
(6-Methylpyridin-2-yl)methylamine plays a significant role in biochemical reactions, particularly in the synthesis of propargylamines. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of monoamines in the brain . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurodegenerative diseases such as Parkinson’s disease . Additionally, (6-Methylpyridin-2-yl)methylamine interacts with lysine-specific demethylase 1 (LSD1), enhancing its inhibition and resulting in growth inhibition of cancer cells .
Cellular Effects
(6-Methylpyridin-2-yl)methylamine has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes such as MAO-B and LSD1 . This modulation can lead to changes in gene expression and cellular metabolism. For example, the inhibition of MAO-B by (6-Methylpyridin-2-yl)methylamine results in reduced oxidative stress and stabilization of mitochondrial membranes, which can prevent apoptosis and promote cell survival . These effects are particularly relevant in the context of neurodegenerative diseases and cancer.
Molecular Mechanism
The molecular mechanism of (6-Methylpyridin-2-yl)methylamine involves its binding interactions with specific biomolecules. It binds to the active site of MAO-B, inhibiting its activity and preventing the breakdown of monoamines . This inhibition leads to increased levels of neurotransmitters such as dopamine, which can alleviate symptoms of Parkinson’s disease . Additionally, (6-Methylpyridin-2-yl)methylamine enhances the inhibition of LSD1, leading to changes in gene expression and growth inhibition of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Methylpyridin-2-yl)methylamine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that (6-Methylpyridin-2-yl)methylamine can have sustained effects on cellular function, including prolonged inhibition of MAO-B and LSD1 . These long-term effects are crucial for understanding the potential therapeutic applications of the compound.
Dosage Effects in Animal Models
The effects of (6-Methylpyridin-2-yl)methylamine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit MAO-B and LSD1 without causing significant toxicity . At higher doses, toxic effects such as liver damage and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
(6-Methylpyridin-2-yl)methylamine is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites, which may have implications for its therapeutic use.
Transport and Distribution
The transport and distribution of (6-Methylpyridin-2-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can accumulate in certain tissues, such as the liver and brain, where it interacts with target enzymes and proteins .
Subcellular Localization
(6-Methylpyridin-2-yl)methylamine is localized in various subcellular compartments, including the mitochondria and nucleus . Its activity and function are influenced by its subcellular localization, as it can interact with specific biomolecules in these compartments . For example, its localization in the mitochondria allows it to stabilize mitochondrial membranes and reduce oxidative stress, while its presence in the nucleus enables it to modulate gene expression by inhibiting LSD1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyridin-2-yl)methylamine typically involves the reaction of 6-methyl-2-pyridinemethanol with propargylamine under specific conditions. One common method includes the use of a base such as sodium hydroxide and a solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature with continuous stirring until the desired product is formed .
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper or ruthenium can enhance the efficiency of the reaction, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(6-Methylpyridin-2-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the propargylamine moiety, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted amines depending on the alkyl halide used.
Scientific Research Applications
(6-Methylpyridin-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and other electronic applications
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyridine: Shares the pyridine ring and methyl group but lacks the propargylamine moiety.
Propargylamine: Contains the propargylamine group but lacks the pyridine ring.
6-Methyl-2-pyridinemethanol: Similar structure but with a hydroxyl group instead of the propargylamine moiety.
Properties
IUPAC Name |
N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-7-11-8-10-6-4-5-9(2)12-10/h1,4-6,11H,7-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUYZIDVHHOXNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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